N-(3-acetylphenyl)-3-(methylthio)benzamide
CAS No.: 896342-76-0
Cat. No.: VC4608746
Molecular Formula: C16H15NO2S
Molecular Weight: 285.36
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 896342-76-0 |
---|---|
Molecular Formula | C16H15NO2S |
Molecular Weight | 285.36 |
IUPAC Name | N-(3-acetylphenyl)-3-methylsulfanylbenzamide |
Standard InChI | InChI=1S/C16H15NO2S/c1-11(18)12-5-3-7-14(9-12)17-16(19)13-6-4-8-15(10-13)20-2/h3-10H,1-2H3,(H,17,19) |
Standard InChI Key | GAJLFHGAKLYMDN-UHFFFAOYSA-N |
SMILES | CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)SC |
Introduction
Molecular Structure and Chemical Identity
IUPAC Nomenclature and Structural Features
The compound’s systematic IUPAC name, N-(3-acetylphenyl)-3-(methylthio)benzamide, reflects its two aromatic rings connected via an amide bond. The benzamide moiety features a methylthio group at the 3-position, while the aniline-derived component includes an acetyl group at the 3-position (Figure 1). This arrangement creates a planar, conjugated system that influences electronic distribution and intermolecular interactions .
Key Functional Groups
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Amide bond: Provides hydrogen-bonding capability and structural rigidity.
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Acetyl group: Introduces electron-withdrawing effects, polarizing the adjacent aromatic ring.
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Methylthio group: Enhances lipophilicity and may participate in hydrophobic interactions or metabolic transformations .
Computational and Experimental Properties
While experimental data specific to this compound are scarce, computational models predict properties based on its molecular formula (C₁₇H₁₅NO₂S) and structural analogs (Table 1) .
Table 1: Predicted Physicochemical Properties
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The compound can be synthesized via amide coupling between 3-(methylthio)benzoic acid and 3-acetylaniline. Alternative routes may involve:
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Direct acylation: Reacting 3-acetylaniline with 3-(methylthio)benzoyl chloride in the presence of a base (e.g., triethylamine).
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Stepwise functionalization: Introducing the methylthio group post-amide formation via nucleophilic aromatic substitution, though steric hindrance may limit efficacy .
Challenges in Synthesis
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Sulfur stability: The methylthio group is prone to oxidation, requiring inert atmospheres or stabilizing agents.
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Regioselectivity: Ensuring substitution occurs exclusively at the 3-position demands careful control of reaction conditions .
Compound | Target PARP | IC₅₀ (nM) | Key Substituents |
---|---|---|---|
OUL232 (Ref) | PARP10 | 7.8 | 3-Amino, 7-methyl |
Hypothesized Methylthio Analog | PARP10 (predicted) | ~50* | 3-Methylthio, 3-acetyl |
*Predicted based on enhanced lipophilicity and steric bulk.
ADME Profiling and Toxicity
The methylthio group likely improves membrane permeability compared to hydroxyl or amino analogues. Computational ADME predictions indicate:
Applications in Medicinal Chemistry
Targeted Cancer Therapies
PARP inhibitors are frontline treatments for BRCA-mutated cancers. The methylthio group’s electron-rich nature could enhance DNA-binding affinity or modulate enzyme inhibition kinetics, warranting further study .
Antimicrobial Activity
Sulfur-containing benzamides exhibit broad-spectrum antimicrobial effects. The methylthio substituent may disrupt bacterial cell wall synthesis or enzyme function, analogous to sulfonamide drugs .
Future Research Directions
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